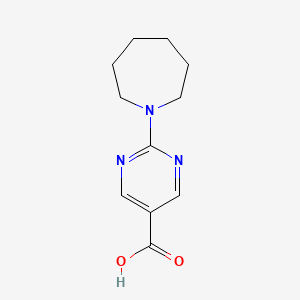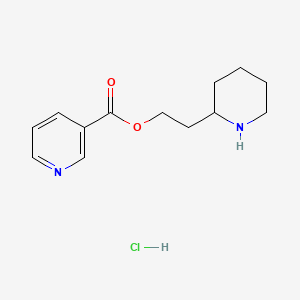![molecular formula C13H20ClNO B1441167 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-38-3](/img/structure/B1441167.png)
3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
説明
“3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185301-78-3 . It has a molecular weight of 227.73 . The IUPAC name for this compound is 3-(2,5-dimethylphenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO.ClH/c1-9-3-4-10(2)12(7-9)14-11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H18ClNO . It is classified as an irritant .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds used in drug discovery. Its saturated nature allows for a high degree of stereochemistry control, which is crucial for the activity of many drugs . The compound could be used as a building block for creating new molecules with potential therapeutic effects.
Biological Activity Profiling
Due to its structural features, 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride can be used to synthesize compounds for biological activity profiling. This includes testing for antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Pharmacokinetic Studies
The modification of drug-like molecules with pyrrolidine structures, like our compound, can significantly affect their pharmacokinetic properties. Researchers can use this compound to study absorption, distribution, metabolism, and excretion (ADME) characteristics of new drug candidates .
Lead Compound Identification
Pyrrolidine derivatives are often used as lead compounds in pharmacotherapy. They serve as a starting point for the development of drugs with improved efficacy and reduced side effects. The compound’s unique structure makes it a valuable candidate for lead optimization studies .
Stereochemistry Research
The stereochemistry of drug molecules can dramatically influence their biological activity3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride offers various stereochemical configurations, making it an excellent model for studying the impact of stereochemistry on drug-receptor interactions .
Chemical Synthesis and Catalysis
This compound can also be used in chemical synthesis as a reagent or catalyst. Its pyrrolidine ring can act as a ligand, influencing the outcome of chemical reactions, which is particularly useful in the synthesis of complex organic molecules .
Safety and Hazards
特性
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(7-10)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEYOCFEWXPAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



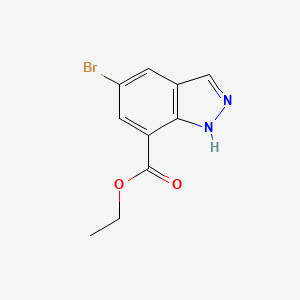
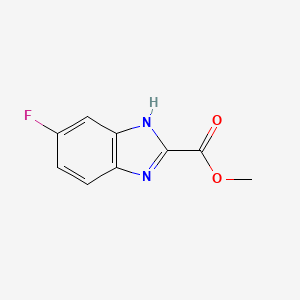


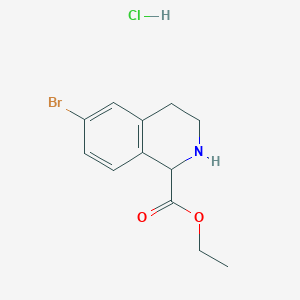

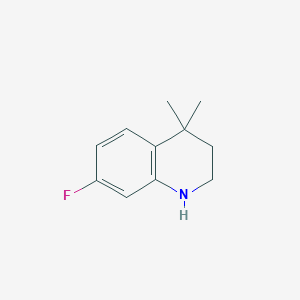
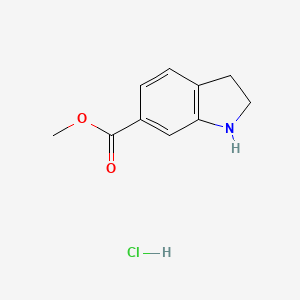
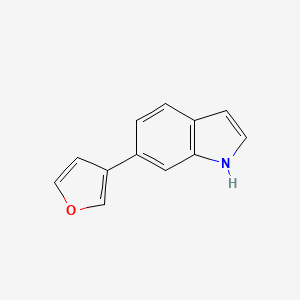
![2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid](/img/structure/B1441100.png)
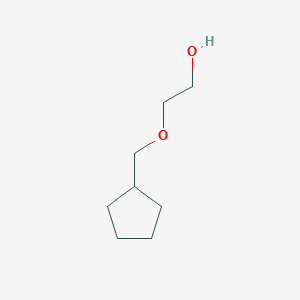
![2-[(6-Chloro-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1441103.png)
